molecular formula C5H11NO B1394192 3-Methoxy-3-methylazetidine CAS No. 877665-31-1

3-Methoxy-3-methylazetidine

Cat. No. B1394192
M. Wt: 101.15 g/mol
InChI Key: NLQOJPCZZYNBFZ-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylazetidine is a chemical compound with the molecular formula C5H11NO . It is often used in various scientific experiments due to its unique properties.


Molecular Structure Analysis

The molecular structure of 3-Methoxy-3-methylazetidine can be represented by the InChI code: 1S/C5H11NO.ClH/c1-5(7-2)3-6-4-5;/h6H,3-4H2,1-2H3;1H . The exact mass of the molecule is 137.06100 .


Physical And Chemical Properties Analysis

3-Methoxy-3-methylazetidine is a solid at room temperature . It has a molecular weight of 137.61 g/mol . The compound has a density of 0.9±0.1 g/cm3 and a boiling point of 103.4±33.0 °C at 760 mmHg .

Scientific Research Applications

    Organic Synthesis and Medicinal Chemistry

    • Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
    • The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
    • The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines have been the focus of recent advances .

    Drug Discovery

    • Azetidines have been used as motifs in drug discovery .
    • Their unique reactivity and stability make them suitable for the development of new therapeutic agents .

    Polymerization

    • Azetidines have been used in polymerization processes .
    • Their reactivity and stability allow for the creation of polymers with unique properties .

    Chiral Templates

    • Azetidines have been used as chiral templates in organic synthesis .
    • They can induce chirality in other compounds, which is important in the synthesis of enantiomerically pure compounds .

    Antibacterial Agents

    • N3-Substituted Amidrazone derivatives, which could potentially include “3-Methoxy-3-methylazetidine”, have been studied as potential agents against Gram-positive bacteria .
    • The antibacterial activity of these compounds was predicted using generalized linear models (GLMs) based on the results of antimicrobial activity tests .

    Chemical Synthesis

    • “3-Methoxy-3-methylazetidine hydrochloride” is used in chemical synthesis .
    • It is available for purchase from chemical suppliers, indicating that it may be used as a starting material or reagent in various chemical reactions .

    Research and Development

    • “3-Methoxy-3-methylazetidine hydrochloride” is likely used in research and development .
    • Its specific applications would depend on the nature of the research being conducted .

    Chemical Synthesis

    • “3-Methoxy-3-methylazetidine hydrochloride” is used in chemical synthesis .
    • It is available for purchase from chemical suppliers, indicating that it may be used as a starting material or reagent in various chemical reactions .

    Research and Development

    • “3-Methoxy-3-methylazetidine hydrochloride” is likely used in research and development .
    • Its specific applications would depend on the nature of the research being conducted .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-methoxy-3-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7-2)3-6-4-5/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQOJPCZZYNBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677289
Record name 3-Methoxy-3-methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-3-methylazetidine

CAS RN

877665-31-1
Record name 3-Methoxy-3-methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Stankovic, S Catak, M D'hooghe… - The Journal of …, 2011 - ACS Publications
… Moreover, when this 3-bromoazetidine 26 was treated with NaBH 4 in methanol under reflux, 3-methoxy-3-methylazetidine 20b was formed via solvolysis of the same bicyclic …
Number of citations: 43 pubs.acs.org
B Alcaide, G Dominguez, J Plumet… - The Journal of Organic …, 1992 - ACS Publications
The photochemical reaction of chromium car bene (Fischer) complexes and readily available iminodithiocarbonates forms 4, 4-bis (methylthio)/3-lactams in good to excellent yields, and …
Number of citations: 25 pubs.acs.org
S Stanković - 2012 - biblio.ugent.be
The aziridine moiety represents one of the most valuable three-membered ring systems in organic chemistry, 3a, 4, 5a, 8, 35 and the regiocontrolled ring opening of C-substituted …
Number of citations: 4 biblio.ugent.be
N De Kimpe, D De Smaele - Tetrahedron, 1995 - Elsevier
… The combined organic extracts were dried (MgSO4), filtered and evaporated in vacuo to afford 1.76 g (86%) of very pure 1-(4-methylphenyl)methyl3-methoxy-3-methylazetidine 14 after …
Number of citations: 28 www.sciencedirect.com
MJ Fray, P Allen, PR Bradley, CE Challenger… - Tetrahedron, 2006 - Elsevier
… The crude product was purified by column chromatography on silica gel using cyclohexane/ethyl acetate (8:2) as eluant to give N-benzhydryl-3-methoxy-3-methylazetidine as a golden …
Number of citations: 6 www.sciencedirect.com
U Lücking, L Wortmann, AM Wengner… - Journal of medicinal …, 2020 - ACS Publications
The ATR kinase plays a key role in the DNA damage response by activating essential signaling pathways of DNA damage repair, especially in response to replication stress. Because …
Number of citations: 36 pubs.acs.org
AM Palmer, V Chiesa, A Schmid… - Journal of medicinal …, 2010 - ACS Publications
… Preparation from carboxylic acid 7 (0.75 g, 2.2 mmol) and 3-methoxy-3-methylazetidine (synthesis described in the Supporting Information, 450 mg, 4.44 mmol) according to general …
Number of citations: 25 pubs.acs.org

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